Cas no 8031-42-3 (1-Methoxy-4-(2-methoxyethyl)benzene)

1-Methoxy-4-(2-methoxyethyl)benzene structure
8031-42-3 structure
Product Name:1-Methoxy-4-(2-methoxyethyl)benzene
CAS No:8031-42-3
MF:C10H14O2
MW:166.216963291168
CID:827574
Update Time:2025-11-01

1-Methoxy-4-(2-methoxyethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • DIGITALIS (3 G)
    • digitalin(pharmaceutical)
    • digitalis,naturalproducts,pharmaceutical
    • digitalispurpurea,leaf
    • digitalone
    • digitannoid
    • digitol
    • FOXGLOVE
    • 1-methoxy-4-(2-methoxyethyl)benzene
    • Benzene, 1-methoxy-4-(2-methoxyethyl)-
    • p-(2-Methoxyethyl)anisole
    • Benzene,1-methoxy-4-(2-methoxyethyl)-
    • Methyl(4-methoxyphenethyl) ether
    • Benzene, 1-methoxy-4-(2-methoxyethyl)
    • 1-Methoxy-4-(2-methoxyethyl)benzene
    • Inchi: 1S/C10H14O2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3
    • InChI Key: VRHBKUJDGWQGPD-UHFFFAOYSA-N
    • SMILES: O(C)CCC1C=CC(=CC=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 106
  • XLogP3: 2
  • Topological Polar Surface Area: 18.5

1-Methoxy-4-(2-methoxyethyl)benzene Security Information

  • Hazardous Material transportation number:UN 1544PSN1 6.1 / PGII

1-Methoxy-4-(2-methoxyethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1198000-3G
Digitalis
8031-42-3
3g
¥2751.34 2025-01-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1198000-3G
8031-42-3
3G
¥4687.14 2023-01-05

Additional information on 1-Methoxy-4-(2-methoxyethyl)benzene

Professional Introduction to 1-Methoxy-4-(2-methoxyethyl)benzene (CAS No. 8031-42-3)

1-Methoxy-4-(2-methoxyethyl)benzene, chemically designated as CAS No. 8031-42-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether derivative exhibits a unique structural configuration that makes it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial and medicinal applications. The compound's molecular structure, featuring both methoxy and ethoxy side chains, contributes to its versatility and reactivity, making it a subject of considerable interest in contemporary chemical studies.

The molecular formula of 1-Methoxy-4-(2-methoxyethyl)benzene is C₁₁H₁₄O₂, indicating a complex arrangement of carbon, hydrogen, and oxygen atoms. This composition allows the molecule to participate in diverse chemical reactions, including substitution, elimination, and coupling processes, which are fundamental in the synthesis of more complex organic molecules. The presence of two methoxy groups enhances the compound's solubility in polar solvents, a property that is often leveraged in pharmaceutical formulations where solvent compatibility is critical.

In recent years, the pharmaceutical industry has shown increasing interest in aromatic ethers due to their potential biological activity. 1-Methoxy-4-(2-methoxyethyl)benzene has been explored as a precursor in the synthesis of various bioactive molecules. Its structural features make it a suitable scaffold for developing compounds with therapeutic properties. For instance, researchers have investigated its role in creating novel anti-inflammatory agents, where the methoxy groups can interact with biological targets to modulate inflammatory pathways.

One of the most compelling aspects of 1-Methoxy-4-(2-methoxyethyl)benzene is its utility in polymer chemistry. The compound's ability to undergo polymerization reactions has led to the development of new materials with enhanced properties. These polymers can be tailored for specific applications, such as coatings that exhibit improved durability or adhesion. The ethoxy side chain, in particular, contributes to the flexibility and elasticity of the resulting polymers, making them attractive for use in advanced material science.

The synthesis of 1-Methoxy-4-(2-methoxyethyl)benzene typically involves multi-step organic reactions that require precise control over reaction conditions. Common methods include Friedel-Crafts alkylation followed by methylation or etherification steps. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices within the industry.

Recent studies have also highlighted the compound's role in agrochemical applications. Derivatives of 1-Methoxy-4-(2-methoxyethyl)benzene have been investigated for their potential as plant growth regulators or pest repellents. The structural diversity offered by this compound allows chemists to design molecules that interact specifically with biological targets in plants, offering new solutions for agricultural challenges while minimizing environmental impact.

The analytical characterization of 1-Methoxy-4-(2-methoxyethyl)benzene is another area where modern techniques have provided deeper insights. High-resolution spectroscopy methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry (MS) are routinely employed to confirm molecular structure and purity. These tools have enabled researchers to uncover subtle details about the compound's behavior under different conditions, which is crucial for optimizing its use in various applications.

In conclusion, 1-Methoxy-4-(2-methoxyethyl)benzene (CAS No. 8031-42-3) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable building block for pharmaceuticals, polymers, and agrochemicals. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of chemical innovation.

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